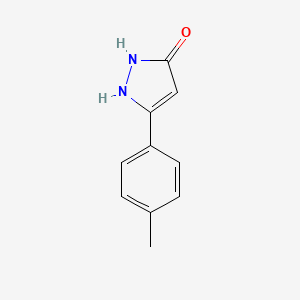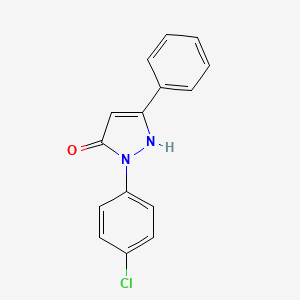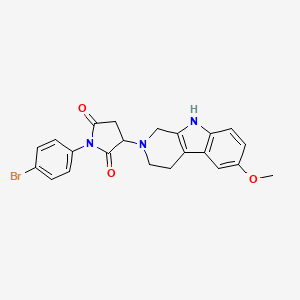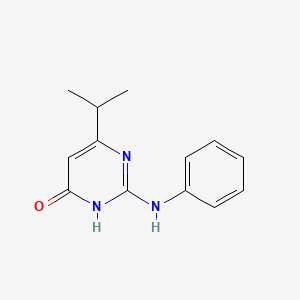
3-p-tolyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-p-tolyl-1H-pyrazol-5-ol: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound features a p-tolyl group (a benzene ring substituted with a methyl group) attached to the third carbon of the pyrazole ring and a hydroxyl group at the fifth position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-p-tolyl-1H-pyrazol-5-ol can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. For instance, the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. Another method involves the condensation of p-tolylhydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. One-pot, three-component reactions involving aromatic aldehydes, hydrazine derivatives, and β-diketones or β-ketoesters are commonly used. These reactions are typically catalyzed by acids or bases and can be carried out under mild conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 3-p-tolyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a carbonyl group, resulting in the formation of 3-p-tolyl-1H-pyrazol-5-one.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, while nucleophilic substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: 3-p-tolyl-1H-pyrazol-5-one.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-p-tolyl-1H-pyrazol-5-ol is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: Pyrazole derivatives, including this compound, have shown potential in various biological applications. They exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, some pyrazole derivatives have been investigated for their anticancer and antimicrobial activities.
Industry: In the industrial sector, pyrazole derivatives are used as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. Their ability to form stable complexes with metals also makes them useful in coordination chemistry and catalysis.
Mecanismo De Acción
The mechanism of action of 3-p-tolyl-1H-pyrazol-5-ol depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. For example, some pyrazole derivatives inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. In anticancer applications, pyrazole derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 3-(4-chlorophenyl)-1H-pyrazol-5-ol
- 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Comparison: 3-p-tolyl-1H-pyrazol-5-ol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, the p-tolyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the presence of the hydroxyl group at the fifth position allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13) |
Clave InChI |
IGWVDTQBIYXJIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-bromobenzoate](/img/structure/B14961875.png)
![9-(biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B14961879.png)

![ethyl 1-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]piperidine-3-carboxylate](/img/structure/B14961887.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzenesulfonamide](/img/structure/B14961890.png)

![2-(ethylsulfanyl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961897.png)
![4,4,9-trimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14961916.png)
![5'-bromo-1'-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14961923.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14961940.png)
![3-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14961946.png)
![5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B14961949.png)
![N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961955.png)
